VCH-916 acts by inhibiting the HCV NS5B polymerase, which is essential for viral RNA replication. [, ] This inhibition prevents the virus from replicating within infected cells. [, ] Genotypic and phenotypic analysis has been conducted on HCV NS5B variants selected from patients treated with VCH-916. [] This suggests that resistance mutations in the NS5B polymerase may emerge with VCH-916 treatment. []
Phase I clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of VCH-916 in healthy volunteers. [] The results demonstrated that single ascending doses of VCH-916 were well-tolerated. [] Further research is required to fully elucidate any potential hazards associated with VCH-916.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: